molecular formula C9H8F3N B3007517 2-(3,3,3-Trifluoro-1-propenyl)benzeneamine CAS No. 1357615-55-4

2-(3,3,3-Trifluoro-1-propenyl)benzeneamine

Cat. No.: B3007517
CAS No.: 1357615-55-4
M. Wt: 187.165
InChI Key: KTNTYJRDRBDXIR-AATRIKPKSA-N
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Description

2-(3,3,3-Trifluoro-1-propenyl)benzeneamine is a fluorinated aromatic amine characterized by a benzene ring substituted with an amine group (–NH₂) at the ortho position and a 3,3,3-trifluoro-1-propenyl (–CH₂CH=CF₃) group. The trifluoromethyl/propenyl moieties are known to enhance metabolic stability, lipophilicity, and bioactivity, making such compounds valuable in pesticide formulations (e.g., lambda-cyhalothrin, a pyrethroid insecticide) and medicinal chemistry .

Properties

IUPAC Name

2-[(E)-3,3,3-trifluoroprop-1-enyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3N/c10-9(11,12)6-5-7-3-1-2-4-8(7)13/h1-6H,13H2/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNTYJRDRBDXIR-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3,3-Trifluoro-1-propenyl)benzeneamine typically involves the reaction of 3,3,3-trifluoropropene with aniline under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where 3,3,3-trifluoropropene is reacted with aniline in the presence of a palladium catalyst and a suitable base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced catalytic systems and automated control of reaction parameters can further enhance the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,3,3-Trifluoro-1-propenyl)benzeneamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.

    Substitution: Nucleophiles like halides, amines, or thiols; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted benzeneamine derivatives with various functional groups.

Scientific Research Applications

2-(3,3,3-Trifluoro-1-propenyl)benzeneamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated compounds with unique properties.

    Biology: Investigated for its potential biological activity, including its role as a ligand in biochemical assays and its interaction with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds with enhanced bioavailability and stability.

    Industry: Utilized in the production of advanced materials, such as fluoropolymers and specialty chemicals, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3,3,3-Trifluoro-1-propenyl)benzeneamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group imparts unique electronic properties to the compound, influencing its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues

3-(Trifluoromethyl)benzenamine
  • Structure : Benzeneamine with a –CF₃ group at the meta position.
  • Key Properties :
    • Boiling Point: 459–460 K at ambient pressure; 358.8 K at 0.027 bar .
    • Enthalpy of Vaporization (ΔvapH): 53.1 kJ/mol .
  • Applications : Intermediate in pharmaceuticals and agrochemicals. Lacks the propenyl group, reducing steric hindrance compared to the target compound.
(3-Amino-1,1,1-trifluoropropan-2-yl)(benzyl)amine
  • Structure: Benzylamine linked to a trifluoropropyl-amino group.
  • Key Properties :
    • Molecular Weight: 218.22 g/mol; Formula: C₁₀H₁₃F₃N₂ .
  • Functional Contrast : Replaces the propenyl group with a saturated propane chain, altering conformational flexibility and electronic effects.
Lambda-Cyhalothrin
  • Structure: Cyano-pyrethroid ester containing the 3-(2-chloro-3,3,3-trifluoro-1-propenyl) group .
  • Key Properties: Molecular Formula: C₂₃H₁₉ClF₃NO₃ . Application: Broad-spectrum insecticide. Demonstrates the bioactivity of the trifluoropropenyl moiety in agrochemicals .

Functional Analogues

Antitumor Benzeneamine Derivatives
  • Examples: 2a-c thiocyanate benzeneamine: Synthesized via substitution reactions (e.g., thiocyanate → thiol) for antitumor screening .
  • Comparison: The target compound’s trifluoropropenyl group may enhance binding to hydrophobic enzyme pockets compared to simpler –CF₃ or phenoxy substituents.
Agrochemical Derivatives
  • Example: Endigo Insecticide Contains [1a(S*),3a(Z)]-cyano(3-phenoxyphenyl)methyl-3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarboxylate . Role of Trifluoropropenyl: Improves photostability and insecticidal potency by resisting oxidative degradation .

Key Research Findings

  • Synthetic Routes :
    • Fluorinated propenyl groups are typically introduced via halogen-exchange (Halex) reactions or nucleophilic substitution, as seen in the synthesis of trifluoromethylated amines .
    • The propenyl group in lambda-cyhalothrin is synthesized via Wittig or Heck coupling .
  • Bioactivity :
    • Trifluoropropenyl-containing compounds exhibit enhanced insecticidal activity due to increased lipid solubility and target-site affinity .
    • Antitumor derivatives with –SCN or –SH substituents show moderate cytotoxicity, suggesting the target compound could be optimized for similar applications .

Biological Activity

2-(3,3,3-Trifluoro-1-propenyl)benzeneamine is a compound of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and agrochemicals. Its structural similarity to known bioactive compounds, particularly pyrethroids like lambda-cyhalothrin, suggests it may exhibit notable effects on biological systems.

Chemical Structure and Properties

The compound features a trifluoropropenyl group attached to a benzeneamine structure. This configuration enhances its reactivity and interaction with biological targets due to the electronegative nature of the trifluoromethyl group, which can influence molecular interactions.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Sodium Channel Modulation : Similar to lambda-cyhalothrin, it may prolong the opening of sodium channels in neuronal membranes, leading to hyperexcitation and potential paralysis in insects.
  • Oxidative Stress Induction : Studies indicate that related compounds can induce oxidative stress in liver tissues, suggesting that this compound could also have similar effects.
  • Ligand Activity : Investigations into its role as a ligand in biochemical assays show potential interactions with various biological macromolecules.

Biological Activity Overview

Research has focused on several aspects of the biological activity of this compound:

  • Antiviral Properties : Derivatives of similar compounds have shown antiviral activity, indicating potential therapeutic applications.
  • Inhibitory Effects : The compound has been studied for its inhibitory effects on specific biochemical pathways, which could be relevant for drug development.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Oxidative Stress in Animal Models :
    • A study demonstrated that exposure to lambda-cyhalothrin resulted in increased markers of hepatic oxidative stress in rats. This suggests that this compound could exhibit similar hepatotoxic effects.
  • Insecticidal Activity :
    • Research indicates that compounds structurally similar to this compound function effectively as insecticides by disrupting sodium channel function in pests.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities and properties of this compound compared to structurally related compounds:

Compound NameBiological ActivityMechanism of Action
This compoundPotential insecticidal and antiviral activitySodium channel modulation; oxidative stress induction
Lambda-cyhalothrinInsecticideProlongs sodium channel opening
5-(Trifluoro-1-propenyl)-2'-deoxyuridineAntiviralInhibits viral enzyme activity

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